(3r,5r,7r)-Adamantan-1-yl(4-aminopiperidin-1-yl)methanone hydrochloride
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Overview
Description
(3r,5r,7r)-Adamantan-1-yl(4-aminopiperidin-1-yl)methanone hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an adamantane core, which is known for its rigidity and stability, coupled with a piperidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-Adamantan-1-yl(4-aminopiperidin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene. The piperidine ring is then introduced through a series of reactions involving amination and cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3r,5r,7r)-Adamantan-1-yl(4-aminopiperidin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(3r,5r,7r)-Adamantan-1-yl(4-aminopiperidin-1-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3r,5r,7r)-Adamantan-1-yl(4-aminopiperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with various biological macromolecules, while the piperidine ring can form hydrogen bonds and other interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another adamantane derivative known for its antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness
(3r,5r,7r)-Adamantan-1-yl(4-aminopiperidin-1-yl)methanone hydrochloride stands out due to its combination of an adamantane core with a piperidine ring, offering a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-adamantyl-(4-aminopiperidin-1-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.ClH/c17-14-1-3-18(4-2-14)15(19)16-8-11-5-12(9-16)7-13(6-11)10-16;/h11-14H,1-10,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQRATLIMGSFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C23CC4CC(C2)CC(C4)C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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